molecular formula C7H5ClOS B13033262 2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one

2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one

Cat. No.: B13033262
M. Wt: 172.63 g/mol
InChI Key: KKLFZWDLTAANCZ-UHFFFAOYSA-N
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Description

2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one (CAS 69300-48-7) is a chlorinated bicyclic heterocyclic compound with the molecular formula C₇H₅ClOS and a molecular weight of 172.63 g/mol . It features a thiophene ring fused to a cyclopentanone moiety, with a chlorine substituent at position 2. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry due to its reactive chloro group and electron-deficient aromatic system. Commercial suppliers like Howei Pharm offer it in ≥95% purity, with customizable packaging .

Properties

Molecular Formula

C7H5ClOS

Molecular Weight

172.63 g/mol

IUPAC Name

2-chloro-4,5-dihydrocyclopenta[b]thiophen-6-one

InChI

InChI=1S/C7H5ClOS/c8-6-3-4-1-2-5(9)7(4)10-6/h3H,1-2H2

InChI Key

KKLFZWDLTAANCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one typically involves the chlorination of cyclopenta[b]thiophene derivatives. One common method includes the reaction of cyclopenta[b]thiophene with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 2-chloro-4H-cyclopenta[b]thiophen-6(5H)-one exhibit promising anticancer properties. A study synthesized several compounds based on this scaffold and evaluated their cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The results showed significant inhibition of cancer cell proliferation, with some compounds demonstrating IC50 values in the low micromolar range, indicating their potential as lead compounds for drug development .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects is believed to involve the modulation of biological targets such as enzymes and receptors. For instance, certain derivatives may act as enzyme inhibitors or receptor modulators, altering cellular signaling pathways that contribute to cancer progression .

Antimicrobial Properties

Compounds similar to this compound have been investigated for their antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Organic Synthesis

In the realm of organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its unique structure allows for various functionalizations that can lead to the synthesis of novel compounds with improved biological activities or material properties .

Material Science

Organic Semiconductors
This compound is also utilized in the development of organic semiconductors and conductive polymers. These materials are crucial for applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices enhances their electrical conductivity and stability, which are essential for efficient device performance .

Data Tables

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against multiple cancer cell lines (IC50 values in low µM range)
Antimicrobial ActivityAntibacterial agentsEffective against various bacterial strains
Organic SynthesisIntermediate for complex moleculesVersatile functionalization options available
Material ScienceOrganic semiconductorsEnhanced conductivity and stability in electronic devices

Case Studies

  • Anticancer Research : A study synthesized derivatives of this compound and evaluated their effects on A549 and MCF-7 cell lines using the MTT assay. Compounds exhibited IC50 values ranging from 6.31 to 12 µM, indicating strong anticancer potential .
  • Antimicrobial Evaluation : Research on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a pathway for developing new antibiotics based on this scaffold.
  • Material Development : The integration of this compound into liquid crystal matrices showed enhanced thermal stability and electrical properties, making it suitable for advanced electronic applications .

Comparison with Similar Compounds

4H-Cyclopenta[b]thiophen-6(5H)-one (CAS 5650-52-2)

  • Molecular Formula : C₇H₆OS
  • Key Differences : Lacks the chlorine substituent at position 2.
  • Properties : The parent compound exhibits a planar bicyclic structure, as confirmed by single-crystal X-ray diffraction (R factor = 0.040) . Its electron density distribution is less polarized compared to the chloro derivative, making it more reactive toward nucleophilic attacks.
  • Applications : Widely available from suppliers like BLD Pharm Ltd. and TCI Chemicals in 98% purity, it serves as a precursor for functionalized thiophene derivatives .

4-Amino-4H-cyclopenta[b]thiophen-6(5H)-one

  • Molecular Formula: C₇H₇NOS
  • Key Differences: Substitution of chlorine with an amino (-NH₂) group.
  • Properties: The amino group is electron-donating, enhancing the ring’s electron density and reactivity in electrophilic substitution reactions. This contrasts sharply with the electron-withdrawing effect of chlorine in the target compound.
  • Applications: Potential use in pharmaceuticals due to the amino group’s ability to participate in hydrogen bonding .

5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes

  • Molecular Formula : Varies (e.g., C₁₀H₁₄S for 5-methyl derivatives).
  • Synthesis : Prepared via alkyl Grignard reagent reactions with 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one .
  • Applications : Used in coordination chemistry (e.g., manganese complexes) and materials science .

4H-Cyclopenta[1,2-b:5,4-b']dithiophen-4-one (CAS 25796-77-4)

  • Molecular Formula : C₉H₆OS₂
  • Key Differences : Contains two fused thiophene rings, enhancing conjugation and electronic delocalization.
  • Properties : Extended π-system makes it suitable for optoelectronic applications, such as organic semiconductors.
  • Availability : Offered by TCI Chemicals in 200 mg quantities .

Structural and Functional Analysis

Electronic Effects

  • Chloro Substituent: The electron-withdrawing chlorine in 2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one deactivates the ring, directing electrophilic substitution to specific positions. This contrasts with the electron-donating amino group in its analog .
  • Cyclopentanone vs. Cyclopentene: The ketone group in the target compound introduces polarity and hydrogen-bonding capacity, unlike non-ketone derivatives like 5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes .

Data Table: Comparative Overview

Compound Name Molecular Formula CAS Number Key Substituents Purity (%) Applications
This compound C₇H₅ClOS 69300-48-7 Cl at position 2 ≥95 Synthetic intermediate, cross-coupling
4H-Cyclopenta[b]thiophen-6(5H)-one C₇H₆OS 5650-52-2 None 98 Precursor for functionalized derivatives
4-Amino-4H-cyclopenta[b]thiophen-6(5H)-one C₇H₇NOS N/A NH₂ at position 4 N/A Pharmaceutical intermediates
5-Methyl-1,3-dimethyl-4H-cyclopenta[c]thiophene C₁₀H₁₄S N/A CH₃ at 1,3,5 N/A Coordination chemistry
4H-Cyclopenta[1,2-b:5,4-b']dithiophen-4-one C₉H₆OS₂ 25796-77-4 Dual thiophene rings N/A Optoelectronic materials

Research Findings and Challenges

  • Structural Studies: The non-chlorinated parent compound (5650-52-2) has been structurally characterized via X-ray crystallography, revealing a planar bicyclic system with a mean C–C bond length of 1.40 Å . Similar studies on the chloro derivative are lacking but could leverage SHELX programs for refinement .
  • Synthesis Limitations : Chlorination steps for the target compound may require harsh reagents (e.g., PCl₅), posing scalability challenges. Alternative routes using catalytic methods are underexplored .

Biological Activity

2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a cyclopenta[b]thiophene core with a chlorine substituent at the 2-position. Its molecular structure can be represented as follows:

C9H7ClS\text{C}_9\text{H}_7\text{ClS}

This unique structure contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from studies evaluating the compound's anticancer properties:

CompoundCell LineIC50 (μM)Reference
This compoundMCF-7 (Breast)10.45
This compoundA549 (Lung)7.82
This compoundHCT-116 (Colon)12.36

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer types, suggesting its potential as a lead compound for further development in anticancer therapies.

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key cellular pathways associated with tumor growth and proliferation. Studies have shown that compounds with similar structures can affect the ATP pool within cancer cells, leading to apoptosis or programmed cell death . Additionally, structure-activity relationship (SAR) studies indicate that modifications to the thiophene moiety significantly influence cytotoxicity, emphasizing the importance of electronic effects from substituents on the aromatic rings .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activity. Preliminary studies have indicated that derivatives of this compound possess antifungal and antibacterial properties, making them candidates for further exploration in infectious disease treatment.

Antifungal and Antibacterial Studies

The following table summarizes findings related to the antimicrobial activity of related compounds:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Analog AStaphylococcus aureus32 μg/mL
Analog BEscherichia coli64 μg/mL

These results suggest that modifications to the cyclopenta[b]thiophene structure can enhance antimicrobial efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Study on MCF-7 Cells : A study demonstrated that compounds derived from cyclopenta[b]thiophene exhibited significant growth inhibition in MCF-7 breast cancer cells, with IC50 values indicating potent cytotoxicity .
  • In Vivo Efficacy : In animal models bearing IGROV1 ovarian tumors, compounds similar to this compound showed substantial tumor reduction, reinforcing their potential as effective anticancer agents .

Q & A

Q. How can synthesis yields be optimized, and what factors influence reaction efficiency?

Yield optimization strategies include:

  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) to enhance cyclization rates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like over-oxidation . Comparative data from analogous cyclopenta-thiophene syntheses suggest yields can reach 70–75% with optimized Grignard reagent stoichiometry .

Q. How should researchers address discrepancies in analytical data (e.g., elemental analysis)?

Discrepancies (e.g., C/H content mismatches) require:

  • Repeat Analysis : Confirm measurements using fresh samples and calibrated instruments.
  • Impurity Profiling : Use HPLC or GC-MS to detect unreacted starting materials or byproducts .
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity or solvent retention contributing to mass differences .

Q. What alternative synthetic pathways exist using organometallic reagents?

Advanced routes include:

  • Grignard Reagents : Alkyl-MgBr reagents for side-chain functionalization, as demonstrated in cyclopenta[c]thiophene derivatives .
  • Sulfone Ester Precursors : Methylphenylsulfonyl acetate for introducing sulfonyl groups, enabling further cross-coupling reactions . These methods expand access to substituted analogs but require rigorous anhydrous conditions .

Q. How can the compound’s reactivity in heterocyclic chemistry be systematically explored?

Design experiments focusing on:

  • Electrophilic Substitution : React with HNO₃/H₂SO₄ to nitro-derivatives, monitoring regioselectivity via LC-MS .
  • Nucleophilic Aromatic Substitution : Substitute the chlorine atom using amines or alkoxides under Pd catalysis .
  • Cycloaddition Reactions : Test Diels-Alder reactivity with dienes to form polycyclic systems .

Methodological Guidance

  • Experimental Replication : Follow documented procedures from peer-reviewed syntheses (e.g., Snyder et al., 2003) to ensure reproducibility .
  • Safety Protocols : Use fume hoods for reactions involving volatile reagents (e.g., acetic acid) and adhere to GHS precautionary statements (P210, P201) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.